
2-(Diethylamino)ethyl 2-ethylhexanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)ethyl 2-ethylhexanoate hydrochloride is a chemical compound with the molecular formula C14H29NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a diethylamino group and an ethylhexanoate moiety.
Vorbereitungsmethoden
The synthesis of 2-(Diethylamino)ethyl 2-ethylhexanoate hydrochloride typically involves the reaction of 2-(Diethylamino)ethanol with 2-ethylhexanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
2-(Diethylamino)ethyl 2-ethylhexanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the diethylamino group can be replaced by other nucleophiles.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)ethyl 2-ethylhexanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of quaternary ammonium salts.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)ethyl 2-ethylhexanoate hydrochloride involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(Diethylamino)ethyl 2-ethylhexanoate hydrochloride include:
2-(Diethylamino)ethanol: Known for its use as a solvent and in the preparation of quaternary ammonium salts.
2-(Diethylamino)ethanethiol: Used in the deprotection of aromatic methyl ethers.
Ethanethiol, 2-(diethylamino)-: Utilized in various organic synthesis reactions.
Compared to these compounds, this compound is unique due to its specific ester structure, which imparts different chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
74038-54-3 |
|---|---|
Molekularformel |
C14H30ClNO2 |
Molekulargewicht |
279.84 g/mol |
IUPAC-Name |
diethyl-[2-(2-ethylhexanoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C14H29NO2.ClH/c1-5-9-10-13(6-2)14(16)17-12-11-15(7-3)8-4;/h13H,5-12H2,1-4H3;1H |
InChI-Schlüssel |
JUYHQBIYLJISDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(=O)OCC[NH+](CC)CC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Pyridin-2-yl)sulfanyl]pentane-2,4-dione](/img/structure/B13768983.png)
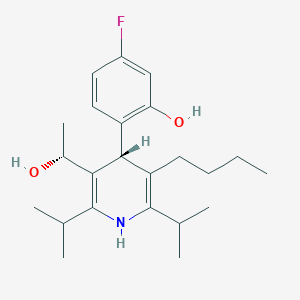




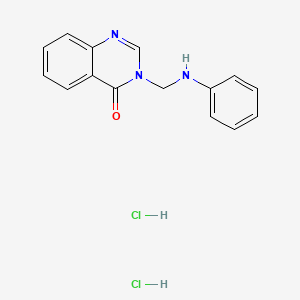
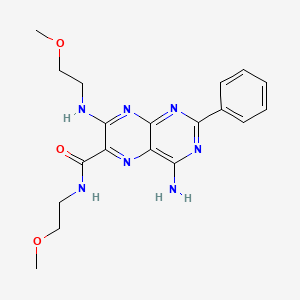
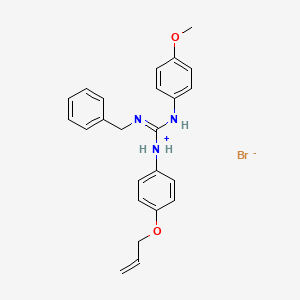
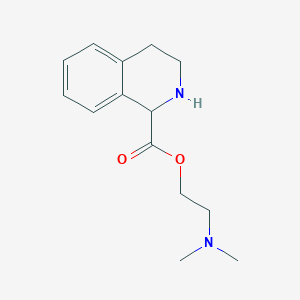

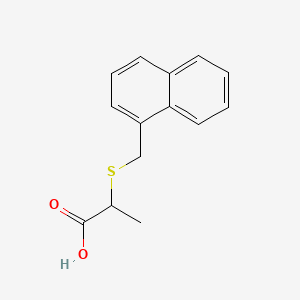
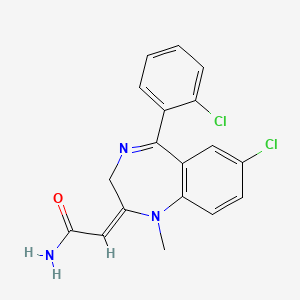
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-chlorooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13769062.png)
